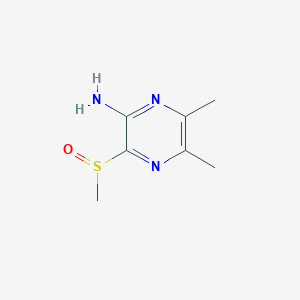
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine typically involves the reaction of 5,6-dimethylpyrazin-2-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of methanesulfinyl chloride from methyl disulfide and acetic anhydride, followed by its reaction with 5,6-dimethylpyrazin-2-amine. The process requires careful control of reaction conditions, including temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction of the methanesulfinyl group can yield methanethiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methanesulfonyl derivatives.
Reduction: Methanethiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can undergo redox reactions, influencing the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfoxide (DMSO): A related compound with distinct solvent properties.
Methylsulfonylmethane (MSM): Known for its use in alternative medicine.
Uniqueness
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is unique due to its specific structural features and the presence of both a methanesulfinyl group and a pyrazine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
87444-28-8 |
|---|---|
Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5,6-dimethyl-3-methylsulfinylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(2)10-7(12(3)11)6(8)9-4/h1-3H3,(H2,8,9) |
InChI Key |
QWLHCJZEWFDQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)S(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



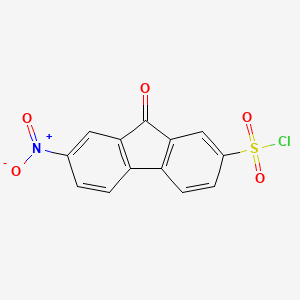
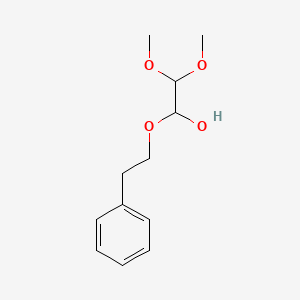
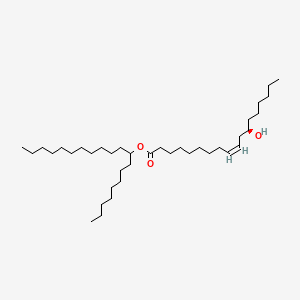
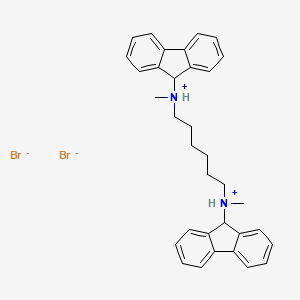
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)

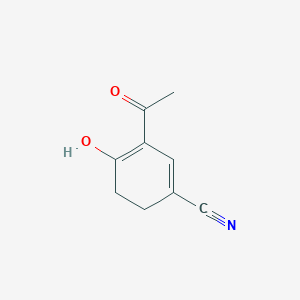
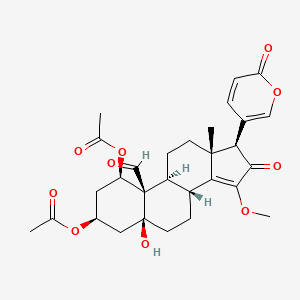
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
